(R)-1-(4-Chlorophenyl)pentan-1-amine
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Overview
Description
®-1-(4-Chlorophenyl)pentan-1-amine is an organic compound that belongs to the class of amines It features a pentane chain with an amine group at one end and a 4-chlorophenyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and a suitable amine precursor.
Grignard Reaction: The 4-chlorobenzaldehyde undergoes a Grignard reaction with a Grignard reagent derived from pentyl magnesium bromide.
Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the desired amine.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be used to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chlorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Chlorophenyl)pentan-1-amine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study the effects of amine-containing compounds on biological systems. It can be used in assays to investigate enzyme interactions and receptor binding.
Medicine
In medicine, derivatives of ®-1-(4-Chlorophenyl)pentan-1-amine may have potential therapeutic applications. They could be explored for their activity as central nervous system agents or other pharmacological effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of ®-1-(4-Chlorophenyl)pentan-1-amine depends on its specific application. In pharmacology, it may interact with receptors or enzymes in the body, leading to various biological effects. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Fluorophenyl)pentan-1-amine: Similar structure with a fluorine atom instead of chlorine.
®-1-(4-Bromophenyl)pentan-1-amine: Similar structure with a bromine atom instead of chlorine.
®-1-(4-Methylphenyl)pentan-1-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness
®-1-(4-Chlorophenyl)pentan-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability.
Properties
Molecular Formula |
C11H16ClN |
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Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1R)-1-(4-chlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChI Key |
KXDRTSOIVASYNC-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=C(C=C1)Cl)N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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